

Laboratory protocol for in vitro Enfuvirtide susceptibility testing

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Compound of Interest		
Compound Name:	Enfuvirtide	
Cat. No.:	B549319	Get Quote

Application Note: In Vitro Enfuvirtide Susceptibility Testing

Introduction

Enfuvirtide (also known as T-20) is an antiretroviral drug belonging to the fusion inhibitor class. It is a synthetic 36-amino acid peptide that mimics a region of the HIV-1 transmembrane glycoprotein gp41.[1][2] Its mechanism of action involves binding to the first heptad-repeat (HR1) of gp41, which prevents the conformational changes required for the fusion of the viral and host cell membranes.[2][3][4] This action effectively blocks the virus from entering CD4+ cells.[1] The development of resistance to **Enfuvirtide** is primarily associated with mutations in the HR1 domain of gp41, specifically between amino acid residues 36 and 45.[5][6]

Monitoring viral susceptibility to **Enfuvirtide** is crucial for managing treatment in HIV-1 infected individuals, particularly those with treatment experience. While genotypic assays, which detect resistance-associated mutations, are common, phenotypic assays provide a direct measure of the drug's inhibitory activity against a specific viral isolate.[7][8] This protocol details a recombinant virus assay (RVA) method for determining the in vitro susceptibility of HIV-1 to **Enfuvirtide**. This type of assay uses patient-derived envelope (env) genes in a replication-defective viral backbone, offering a safe and quantitative method to assess drug sensitivity.

Mechanism of Action of Enfuvirtide

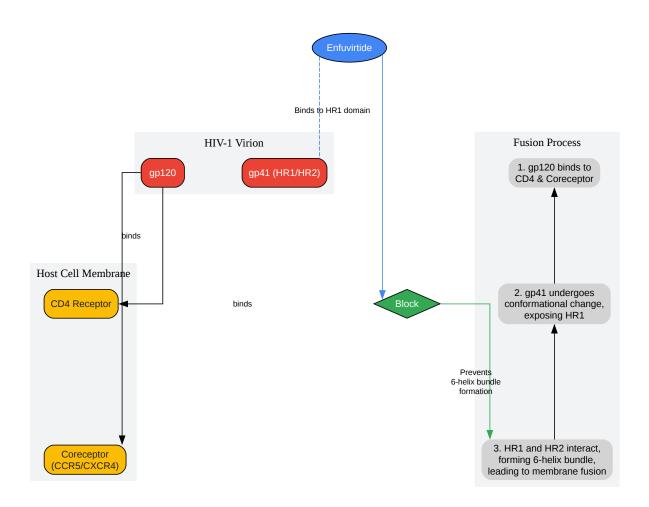


Methodological & Application

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Enfuvirtide targets the gp41 protein, a critical component of the HIV-1 fusion machinery. After the viral gp120 protein binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change. This exposes the HR1 and HR2 domains, which then interact to form a six-helix bundle, pulling the viral and cellular membranes together to facilitate fusion.[9] **Enfuvirtide** competitively binds to the HR1 domain, disrupting the formation of this six-helix bundle and halting the fusion process.[4][10]





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Caption: Mechanism of Enfuvirtide action.



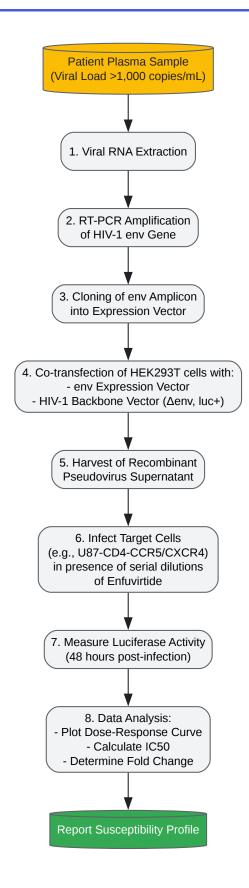
Experimental Protocol

This protocol describes a phenotypic drug susceptibility assay using recombinant viruses containing patient-derived HIV-1 env sequences. The susceptibility is determined by measuring the activity of a reporter gene (e.g., luciferase) following a single round of infection in the presence of varying concentrations of **Enfuvirtide**.

Workflow Overview

The overall process involves extracting viral RNA from a patient's plasma, amplifying the env gene, creating recombinant pseudoviruses, and then using these viruses to infect target cells in the presence of **Enfuvirtide** to measure its inhibitory effect.





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Caption: Experimental workflow for Enfuvirtide susceptibility testing.



Part 1: Materials and Reagents

- · Cell Lines:
 - HEK293T cells (for virus production)
 - U87 cells expressing CD4 and coreceptors CCR5 and CXCR4 (target cells for infection)
- Plasmids:
 - An HIV-1 genomic backbone vector lacking env and containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).
 - A suitable expression vector for cloning the patient-derived env gene.
- Reagents:
 - Enfuvirtide (Fuzeon®), lyophilized powder
 - Patient plasma samples (viral load >1,000 copies/mL recommended)[11]
 - Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
 - RT-PCR reagents and primers specific for the HIV-1 env gene
 - Restriction enzymes and ligase for cloning
 - Transfection reagent (e.g., FuGENE® 6 or Lipofectamine™)
 - Cell culture media (DMEM), fetal bovine serum (FBS), antibiotics
 - Luciferase assay reagent
 - Reference HIV-1 env clone (e.g., from NL4-3 strain) for control

Part 2: Detailed Methodology

Step 1: Preparation of **Enfuvirtide** Stock Solutions



- Reconstitute lyophilized Enfuvirtide in sterile, nuclease-free water to create a highconcentration stock solution (e.g., 1 mg/mL).
- Aliquot and store at -80°C to prevent degradation.
- On the day of the assay, prepare a series of 2-fold or 3-fold serial dilutions in cell culture medium, ranging from a high concentration (e.g., 10 μg/mL) to a low concentration (e.g., 0.01 ng/mL).

Step 2: Generation of Recombinant Pseudovirus

- Viral RNA Extraction: Extract viral RNA from 1 mL of patient plasma using a commercial kit according to the manufacturer's instructions.[6]
- RT-PCR: Perform reverse transcription and polymerase chain reaction (RT-PCR) to amplify the full-length env gene from the extracted viral RNA.
- Cloning: Ligate the env PCR product into an expression vector.
- Virus Production: Co-transfect HEK293T cells with the patient-derived env expression vector and the HIV-1 backbone vector (Δenv, luc+).
- Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudovirus particles. Centrifuge to remove cell debris and filter through a 0.45 μm filter. The virus stock can be used immediately or stored at -80°C.

Step 3: Phenotypic Susceptibility Assay

- Cell Plating: Seed target cells (e.g., U87-CD4-CCR5/CXCR4) in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight.
- Infection:
 - Prepare infection mixes by combining the pseudovirus stock with each of the Enfuvirtide serial dilutions.
 - Include a "no drug" control (virus only) and a "no virus" control (cells only).



- A reference virus with known wild-type susceptibility should be tested in parallel.[12]
- Remove the culture medium from the plated cells and add 100 μL of the virus/drug mixtures to the appropriate wells.
- Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

Step 4: Data Acquisition and Analysis

- Luciferase Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Normalization: Calculate the percentage of inhibition for each drug concentration by comparing the relative light units (RLU) to the "no drug" control:
 - % Inhibition = 100 * (1 (RLU_sample / RLU_no_drug_control))
- IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to plot the percentage of inhibition against the log of the drug concentration and determine the 50% inhibitory concentration (IC50).
- Fold Change (FC) Calculation: The degree of resistance is expressed as the fold change in IC50 relative to the reference wild-type virus.[13]
 - Fold Change = (IC50 patient virus / IC50 reference virus)

Data Presentation and Interpretation

Quantitative results from the susceptibility assay should be summarized in tables for clear interpretation. The fold change (FC) value is the primary determinant of susceptibility.

Table 1: Example **Enfuvirtide** Susceptibility Data



Virus Sample	IC50 (ng/mL)	Fold Change (FC) vs. Reference	Interpretation
Reference (NL4-3)	25.5	1.0	Susceptible (Wild- Type)
Patient Isolate 1	30.1	1.2	Susceptible
Patient Isolate 2	210.8	8.3	Resistant
Patient Isolate 3	950.4	37.3	High-Level Resistance

Table 2: Clinical Cutoffs for Enfuvirtide Susceptibility

Fold Change (FC)	Susceptibility Classification	Clinical Implication
< 6.5	Susceptible	Enfuvirtide is likely to be effective.
≥ 6.5	Resistant	Reduced virologic response to Enfuvirtide expected.
Note: The 6.5-fold change cutoff is based on the 99th percentile of the wild-type virus distribution in the TORO trial dataset.[13]		

Table 3: Common gp41 Mutations Associated with Enfuvirtide Resistance



gp41 Codon Position	Common Amino Acid Substitutions
36	G36D, G36S, G36V
38	V38A, V38E, V38M
40	Q40H
42	N42T
43	N43D
Source: Data compiled from multiple studies.[5]	

[6]

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